molecular formula C9H14N2O2 B052534 Ethyl 3-n-propylpyrazole-5-carboxylate CAS No. 92945-27-2

Ethyl 3-n-propylpyrazole-5-carboxylate

Cat. No.: B052534
CAS No.: 92945-27-2
M. Wt: 182.22 g/mol
InChI Key: SUALHSUMUQQLJP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 3-n-propylpyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Comparison with Similar Compounds

Ethyl 3-n-propylpyrazole-5-carboxylate can be compared with other similar compounds such as:

  • Ethyl 3-methylpyrazole-5-carboxylate
  • Ethyl 3-ethylpyrazole-5-carboxylate
  • Ethyl 3-isopropylpyrazole-5-carboxylate

Uniqueness: The uniqueness of this compound lies in its specific alkyl substitution pattern, which imparts distinct chemical and biological properties . This makes it a valuable intermediate in the synthesis of compounds with targeted pharmaceutical activities .

Biological Activity

Ethyl 3-n-propylpyrazole-5-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

This compound has the molecular formula C10H16N2O2. It is synthesized through the reaction of pyrazole derivatives with ethyl chloroformate under basic conditions. This compound serves as an intermediate for the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : The compound can bind to specific receptors, influencing cellular signaling pathways associated with inflammation and oxidative stress .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in cellular models, which is critical for protecting cells from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and mediates pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses moderate antibacterial properties against certain strains, indicating potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other pyrazole derivatives highlights its unique properties:

Compound NameBiological ActivityKey Features
Ethyl 3-methylpyrazole-5-carboxylateModerate anti-inflammatoryMethyl substitution enhances solubility
Ethyl 3-isopropylpyrazole-5-carboxylateAntimicrobialIsopropyl group increases potency
This compoundAntioxidant, anti-inflammatoryUnique n-propyl group enhances bioactivity

The unique n-propyl substitution pattern of this compound contributes to its distinct chemical and biological properties, differentiating it from other derivatives .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative damage, suggesting its potential use in neurodegenerative diseases .
  • Cancer Research : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
  • Inflammation Models : Experimental models of inflammation have revealed that this compound significantly reduces markers of inflammation, supporting its use in treating inflammatory disorders .

Properties

IUPAC Name

ethyl 5-propyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUALHSUMUQQLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428567
Record name Ethyl 3-n-propylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92945-27-2
Record name Ethyl 3-n-propylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-propyl-1H-pyrazole-5-carboxylate
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